(2S,4R)-2-Pyridin-4-yloxan-4-amine
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Overview
Description
(2S,4R)-2-Pyridin-4-yloxan-4-amine is a chiral compound with a unique structure that includes a pyridine ring and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-Pyridin-4-yloxan-4-amine can be achieved through several synthetic routes One common method involves the use of chiral auxiliaries to induce the desired stereochemistryThe reaction conditions often involve the use of strong bases and solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve enzymatic processes to ensure high stereoselectivity and yield. Enzymatic processes are advantageous as they can be conducted under mild conditions and are environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2-Pyridin-4-yloxan-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines with varying degrees of saturation .
Scientific Research Applications
(2S,4R)-2-Pyridin-4-yloxan-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of protein-ligand interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of (2S,4R)-2-Pyridin-4-yloxan-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on its structure and the target. The pathways involved often include the modulation of enzyme activity and the alteration of protein conformations .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Hydroxyproline: A proline derivative with similar stereochemistry but different functional groups.
(2S,4R)-4-Fluoroproline: Another proline derivative with a fluorine atom, used in protein engineering.
(2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid: A compound used in drug development and protein engineering
Uniqueness
(2S,4R)-2-Pyridin-4-yloxan-4-amine is unique due to its combination of a pyridine ring and an oxane ring, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of chiral molecules and the study of protein-ligand interactions .
Properties
IUPAC Name |
(2S,4R)-2-pyridin-4-yloxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-2,4-5,9-10H,3,6-7,11H2/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMFZAJVJWFJBV-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1N)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](C[C@@H]1N)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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